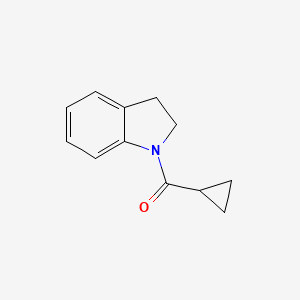
3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one is a synthetic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
科学的研究の応用
3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex indole derivatives.
Medicine: This compound and its derivatives are investigated for potential therapeutic uses, such as in the treatment of cancer and infectious diseases.
Industry: It is used in the development of organic photovoltaic devices and other advanced materials.
Safety and Hazards
作用機序
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and the resulting changes would depend on the specific target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives, the effects could be diverse, ranging from antiviral effects to anticancer effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one can be achieved through several methods. One common approach involves the use of sodium formaldehyde sulfoxylate in an intramolecular radical cyclization reaction. This reaction is typically carried out in an aqueous solution of N,N-dimethylformamide (DMF) and water, yielding the final product in moderate to good yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthesis process.
化学反応の分析
Types of Reactions
3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can yield dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted indole and oxindole derivatives, which can have significant biological activities.
類似化合物との比較
Similar Compounds
- 3,3-difluoro-1-methylindolin-2-one
- 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile
Uniqueness
3,3-difluoro-6-methoxy-2,3-dihydro-1H-indol-2-one is unique due to its methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles .
特性
CAS番号 |
1393560-43-4 |
|---|---|
分子式 |
C9H7F2NO2 |
分子量 |
199.15 g/mol |
IUPAC名 |
3,3-difluoro-6-methoxy-1H-indol-2-one |
InChI |
InChI=1S/C9H7F2NO2/c1-14-5-2-3-6-7(4-5)12-8(13)9(6,10)11/h2-4H,1H3,(H,12,13) |
InChIキー |
RTJFCSUUOUEDHP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)C(C(=O)N2)(F)F |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



